molecular formula C20H19NO5 B6152784 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxetane-3-carboxylic acid CAS No. 1695443-84-5

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxetane-3-carboxylic acid

Cat. No.: B6152784
CAS No.: 1695443-84-5
M. Wt: 353.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxetane-3-carboxylic acid is a specialized organic compound featuring a rigid oxetane ring (a four-membered oxygen heterocycle) substituted at the 3-position with both a carboxylic acid group and a methylamino moiety protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry due to its ability to enhance metabolic stability and modulate physicochemical properties in drug candidates . Its molecular formula is C₂₁H₂₁NO₅, with a molecular weight of 367.39 g/mol (calculated based on structural analogs in and ). The Fmoc group enables selective deprotection under mild basic conditions, making it compatible with automated peptide synthesis workflows .

Properties

CAS No.

1695443-84-5

Molecular Formula

C20H19NO5

Molecular Weight

353.4

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxetane-3-carboxylic acid typically involves multiple steps. One common method starts with the protection of an amino acid derivative using the fluorenylmethoxycarbonyl (Fmoc) group. The oxetane ring is then introduced through a series of organic reactions, including cyclization. The final product is obtained after deprotection and purification steps. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxetane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the fluorenylmethoxycarbonyl group can be replaced by other functional groups.

    Hydrolysis: The compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxetane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxetane-3-carboxylic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The oxetane ring may also play a role in stabilizing the compound and enhancing its reactivity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of Fmoc-protected amino acid derivatives designed for peptide backbone diversification. Below is a detailed comparison with key analogs:

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid

  • Structure: Differs by lacking the methyl group on the amino moiety.
  • Molecular Formula: C₁₉H₁₇NO₅ (MW: 339.34 g/mol) .
  • Applications: Used in peptide synthesis to introduce conformational constraints.
  • Safety : Classified as acutely toxic (oral, Category 4) and a skin/eye irritant (H315, H319) .

3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid

  • Structure : Replaces the oxetane ring with a cyclobutane ring.
  • Molecular Formula: C₂₀H₁₉NO₄ (MW: 337.38 g/mol) .
  • Applications : The cyclobutane ring increases lipophilicity, enhancing membrane permeability in drug candidates. However, the reduced ring strain compared to oxetane may lower metabolic stability .
  • Synthesis : Produced via Ullmann coupling and cyclization methods, with yields optimized for bulk production .

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid

  • Structure: Features a linear butanoic acid chain instead of the oxetane ring.
  • Molecular Formula: C₂₁H₂₃NO₄ (MW: 353.41 g/mol) .
  • Applications : Provides flexibility in peptide design but lacks the conformational rigidity of oxetane. Used in synthesizing protease-resistant peptides .
  • Purity : Available at 98% purity, with storage recommendations at 2–8°C .

(R)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid

  • Structure : Incorporates a morpholine ring, introducing a nitrogen atom into the heterocycle.
  • Molecular Formula: C₂₀H₁₉NO₅ (MW: 353.37 g/mol) .
  • Applications : The morpholine ring improves water solubility, making it suitable for aqueous-phase reactions. However, the additional nitrogen may complicate synthetic routes .

Comparative Data Table

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Applications Hazard Profile
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxetane-3-carboxylic acid Oxetane C₂₁H₂₁NO₅ 367.39 Peptide rigidity, SPPS H302, H315, H319
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid Oxetane C₁₉H₁₇NO₅ 339.34 Conformational constraints in peptides H302, H315, H319
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid Cyclobutane C₂₀H₁₉NO₄ 337.38 Lipophilicity enhancement Not reported
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid Linear chain C₂₁H₂₃NO₄ 353.41 Flexible peptide backbones Not reported
(R)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid Morpholine C₂₀H₁₉NO₅ 353.37 Aqueous-phase synthesis Not reported

Biological Activity

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxetane-3-carboxylic acid, with CAS number 1380327-56-9, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an oxetane ring, which is known for its strain and reactivity, potentially influencing the biological activity of the molecule. The molecular formula is C19H17NO5C_{19}H_{17}NO_5, and its molecular weight is 339.34 g/mol. The presence of the fluorenylmethoxycarbonyl group is significant for enhancing solubility and stability.

  • Enzyme Interaction : The oxetane moiety may interact with various enzymes, including cytochrome P450s (CYPs), which are crucial in drug metabolism. Oxetanes have been shown to be substrates for human microsomal epoxide hydrolase (mEH), providing a pathway for metabolic clearance that circumvents CYP-related interactions, thus reducing liver toxicity risks associated with drug combinations .
  • Binding Affinity : The stereochemistry of the oxetane compound plays a crucial role in its binding affinity to target proteins. For instance, variations in the stereogenic center adjacent to the oxetane can lead to significant differences in potency, as evidenced by studies showing a 16-fold increase in activity for specific enantiomers .
  • Bioisosterism : The oxetane structure can act as a bioisostere for carbonyl groups, potentially improving the pharmacokinetic profile of drug candidates by enhancing solubility and stability against enzymatic degradation .

Case Study 1: Drug Discovery Applications

Research has demonstrated that compounds incorporating oxetane rings exhibit promising results in drug discovery campaigns. For example, studies involving various oxetane derivatives have shown their effectiveness as inhibitors in cancer therapy by modulating protein interactions critical for tumor growth .

Case Study 2: Pharmacokinetics

A study on the pharmacokinetics of oxetane-containing compounds indicated that these molecules often have improved absorption and lower toxicity profiles compared to traditional structures due to their unique metabolic pathways .

Data Tables

PropertyValue
CAS Number1380327-56-9
Molecular FormulaC19H17NO5
Molecular Weight339.34 g/mol
Purity>97%
Storage ConditionsSealed in dry conditions at 2-8°C
Biological ActivityDescription
Enzyme InteractionSubstrate for mEH
Binding AffinitySignificant stereochemical effects on potency
StabilityEnhanced against CYP metabolism

Q & A

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols/dust.
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How can stability issues under varying experimental conditions be mitigated?

Q. Advanced Research Focus

  • Thermal Stability : Avoid prolonged exposure to temperatures >30°C, as decomposition products (e.g., CO, NOx) may form .
  • pH Sensitivity : Conduct reactions in neutral to slightly acidic buffers (pH 6–7) to prevent Fmoc cleavage.
  • Light Sensitivity : Use amber glassware to prevent photodegradation .
  • Contradiction Resolution : Cross-validate stability data using differential scanning calorimetry (DSC) and accelerated stability testing .

What analytical techniques are most effective for characterizing this compound?

Q. Basic Research Focus

  • Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns .
  • Structural Confirmation : 1H/13C NMR (in DMSO-d6 or CDCl3) to verify Fmoc and oxetane ring signals; FT-IR for carbonyl (C=O) and carboxylic acid (COOH) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C19H17NO5; 339.34 g/mol) .

How can contradictions in spectroscopic data during characterization be resolved?

Q. Advanced Research Focus

  • Cross-Technique Validation : Compare NMR data with computational predictions (DFT calculations) to assign ambiguous signals .
  • Isotopic Labeling : Use 15N-labeled analogs to resolve overlapping amino proton signals in crowded NMR regions.
  • Crystallography : Single-crystal X-ray diffraction to unambiguously determine stereochemistry and conformation .

What strategies are recommended for incorporating this compound into SPPS protocols?

Q. Advanced Research Focus

  • Resin Loading : Couple the carboxylic acid to Wang or Rink amide resin using HBTU/DIPEA activation in DMF .
  • Deprotection : Treat with 20% piperidine in DMF (2 × 5 min) to remove Fmoc, followed by DMF washes.
  • Coupling Efficiency : Monitor via Kaiser test or UV absorbance (301 nm for Fmoc removal) .

How does the oxetane ring’s conformation affect interactions with biological targets?

Advanced Research Focus
The oxetane ring’s rigid, puckered structure enhances metabolic stability and influences binding affinity by:

  • Hydrogen Bonding : The ether oxygen may act as a hydrogen bond acceptor.
  • Steric Effects : The 3D conformation restricts rotational freedom, favoring target complementarity.
  • Solubility : Polar oxetane improves aqueous solubility compared to aromatic rings .

How can computational modeling predict the compound’s behavior in solvents?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Simulate solvation in water, DMSO, or DMF using force fields (e.g., OPLS-AA) to assess aggregation tendencies.
  • Solubility Parameters : Calculate Hansen solubility parameters (HSPs) to optimize solvent selection for reactions .
  • LogP Prediction : Use software like MarvinSketch to estimate partition coefficients (logP = ~2.1), guiding solvent extraction strategies .

What methodologies assess its potential as a drug-building block?

Q. Advanced Research Focus

  • In Vitro Assays : Test cytotoxicity (MTT assay) and membrane permeability (Caco-2 model) .
  • Target Binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for enzymes/receptors .
  • Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS to identify degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.